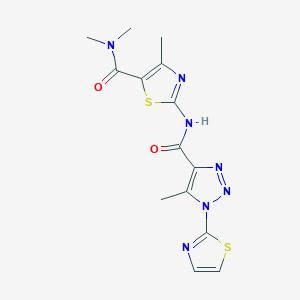

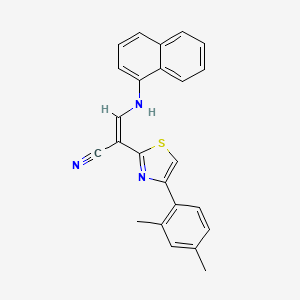

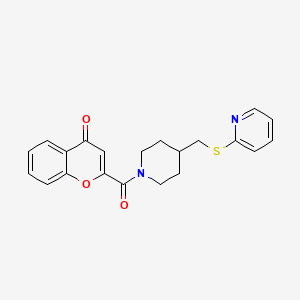

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is a useful research compound. Its molecular formula is C24H19N3S and its molecular weight is 381.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photophysical Probes in Solvent Studies

The compound (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile, due to its structural resemblance with known photophysical probes like acrylodan, ANS, and prodan, may serve as a valuable tool in understanding the solvent effects on photophysical properties. These probes have been extensively utilized to investigate biological systems, specifically in the context of protein folding and unfolding kinetics, by observing changes in max emission in various solvent environments. The detailed study of these probes in mixed solvent systems underscores the intricate balance between specific and general solvent effects, which could be pivotal for interpreting the behavior of complex compounds like this compound in diverse biological and chemical contexts (Moreno Cerezo et al., 2001).

Catalytic Applications in Organic Synthesis

In the realm of catalysis, the structure of this compound suggests potential as a ligand or active component in catalytic systems. For instance, rhodium complexes have demonstrated exceptional catalytic efficiency in hydrating organonitriles to organoamides, a reaction of significant interest in organic synthesis. The presence of naphthalene and acrylonitrile functionalities in the compound could facilitate unique interactions with transition metals, leading to novel catalytic activities. This is supported by findings where naphthalene-containing ligands enhanced the catalytic hydration of nitriles, a process critical for synthesizing amides under mild conditions (Daw et al., 2012).

Fluorescent Probing and Imaging

The naphthalene moiety within this compound is known for its fluorescent properties, making this compound a candidate for developing novel fluorescent probes. Compounds with naphthalene-based structures have been successfully applied in selective imaging of metal ions in biological systems, highlighting their utility in bioimaging and diagnostic applications. Such compounds have shown high selectivity and sensitivity, particularly for zinc ions, which play crucial roles in cellular functions. The potential of this compound to act as a fluorescent probe could extend its applications to studying intracellular processes and metal ion distribution within biological systems (Balakrishna et al., 2018).

特性

IUPAC Name |

(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3S/c1-16-10-11-20(17(2)12-16)23-15-28-24(27-23)19(13-25)14-26-22-9-5-7-18-6-3-4-8-21(18)22/h3-12,14-15,26H,1-2H3/b19-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKKCQJFPADOFL-RGEXLXHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC4=CC=CC=C43)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC4=CC=CC=C43)/C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)

![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)

![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)

![3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2365396.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)

![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)

![5-Chloro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2365404.png)